molecular formula C10H11N3O B3135809 5-Amino-2-(4-methylphenyl)-2,4-dihydro-3h-pyrazol-3-one CAS No. 40480-54-4

5-Amino-2-(4-methylphenyl)-2,4-dihydro-3h-pyrazol-3-one

Cat. No.: B3135809
CAS No.: 40480-54-4
M. Wt: 189.21 g/mol
InChI Key: LBRGSXRTQTXGAY-UHFFFAOYSA-N
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Description

5-Amino-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a 4-methylphenyl substituent at position 2 and an amino group at position 5 of the pyrazolone ring. Its molecular formula is $ \text{C}{10}\text{H}{11}\text{N}_3\text{O} $, with a molecular weight of 189.22 g/mol. This compound is structurally related to antipyrine derivatives, which are known for their diverse pharmacological activities, including anti-inflammatory and antimicrobial properties .

Properties

IUPAC Name

5-amino-2-(4-methylphenyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-2-4-8(5-3-7)13-10(14)6-9(11)12-13/h2-5H,6H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRGSXRTQTXGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazolone ring. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the pyrazolone ring can be reduced to form corresponding alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include nitroso and nitro derivatives, alcohols, and various substituted pyrazolones. These products can have different biological and chemical properties, making them useful for various applications.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it a candidate for drug development.

    Medicine: It has shown potential as an analgesic and antipyretic agent.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the pyrazolone ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Compound A : 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (TSE-4)

  • Structure: Lacks the amino group at position 5 and has an unsubstituted phenyl ring at position 2.
  • Properties: Melting point: >300°C (similar to other pyrazolones with hydrogen-bonding groups) .
  • Applications : Studied for antioxidant and antifibrotic activities in ocular tissues .

Compound B : 5-Amino-4-{2-[4-(phenyldiazenyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one

  • Structure: Features a hydrazono group and a phenyldiazenyl substituent, introducing extended conjugation and redox-active sites.
  • Properties :
    • Enhanced electronic delocalization, likely increasing UV-Vis absorbance in the visible range .
    • Demonstrated activity as a dual EGFR/VEGFR inhibitor, attributed to the diazenyl group’s interaction with kinase domains .

Compound C : 5-Amino-2-(2,4-dichloro-6-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

  • Structure : Contains electron-withdrawing substituents (Cl, OCH₃) on the phenyl ring.
  • Properties :
    • Higher LogP (1.55) compared to the target compound (predicted LogP ~1.2), suggesting increased lipophilicity .
    • Analyzed via reverse-phase HPLC with acetonitrile/water/phosphoric acid mobile phases .

Compound D : Muzolimine (5-Amino-2-[1-(3,4-dichlorophenyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one)

  • Structure : Includes a dichlorophenyl-ethyl group, adding steric bulk and halogenated motifs.
  • Properties :
    • Approved diuretic drug with rapid metabolism (<0.01% urinary excretion) and hematopoietic toxicity risks .
    • The ethyl group enhances membrane permeability but increases toxicity compared to the methyl-substituted target compound.

Physicochemical Properties

Property Target Compound Compound A (TSE-4) Compound C Compound D (Muzolimine)
Molecular Formula C₁₀H₁₁N₃O C₁₀H₁₀N₂O C₁₀H₉Cl₂N₃O₂ C₁₁H₁₀Cl₂N₃O
Molecular Weight (g/mol) 189.22 174.20 274.10 272.14
Melting Point (°C) Not reported (est. >250) >300 188–190 Not reported
LogP ~1.2 ~1.0 1.55 ~2.8
Key Functional Groups -NH₂, 4-MePh -Me, Ph -Cl, -OCH₃ -Cl, -CH₂CH₃

Biological Activity

5-Amino-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one (CAS No. 40480-54-4) is a compound belonging to the pyrazolone class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H11N3OC_{10}H_{11}N_3O, with a molecular weight of 189.22 g/mol. The compound features a pyrazolone core, which is known for its ability to interact with various biological targets.

Pharmacological Activities

1. Antimicrobial Activity

Research has demonstrated that compounds with a pyrazolone structure exhibit antimicrobial properties. A study evaluating various substituted pyrazolones showed that derivatives of this compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The zone of inhibition for selected compounds was measured against Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents .

Table 1: Antibacterial Activity of Pyrazolone Derivatives

Compound CodeZone of Inhibition (mm)Bacteria Strain
This compound14S. aureus
This compound12E. coli
Standard (Penicillin)22S. aureus

2. Antioxidant Activity

The antioxidant potential of this compound has also been investigated using the DPPH radical scavenging method. The results indicated that the compound exhibited significant antioxidant activity, which is essential for protecting cells from oxidative stress-related damage .

Table 2: Antioxidant Activity of Pyrazolone Derivatives

Compound CodeIC50 (μg/mL)
This compound39
Standard (Ascorbic Acid)10.72

The mechanisms underlying the biological activities of pyrazolone derivatives are multifaceted:

  • Antibacterial Mechanism: It is hypothesized that the presence of the amino group enhances interaction with bacterial cell membranes or enzymes critical for bacterial survival.
  • Antioxidant Mechanism: The ability to donate hydrogen atoms from the hydroxyl groups in the structure contributes to its radical scavenging activity.

Case Studies and Research Findings

Recent studies have focused on synthesizing novel pyrazolone derivatives to enhance their biological efficacy. For instance, a synthesis involving various substituents on the pyrazolone ring demonstrated improved activity profiles against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) . The incorporation of different substituents allowed for the modulation of biological activity, suggesting a structure-activity relationship that can be exploited in drug design.

Table 3: Anticancer Activity Against Selected Cell Lines

Compound CodeCancer Cell LineGI50 (μM)
Novel Pyrazolone AMDA-MB-23115
Novel Pyrazolone BHepG220
Standard DrugDoxorubicin5

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for preparing 5-Amino-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one, and what are the critical reaction parameters?

  • Answer: The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via the Vilsmeier–Haack reaction. For the latter, precursor pyrazolones are treated with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C to introduce formyl groups, followed by hydrolysis to yield the final product . Cyclization reactions often use ethanol under reflux, with reaction progress monitored via thin-layer chromatography (TLC) . Key parameters include stoichiometric control of reagents and temperature to avoid side reactions.

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

  • Answer: Structural validation employs 1H/13C NMR (to confirm aromatic protons and carbonyl groups) and FT-IR spectroscopy (to identify N–H and C=O stretches). Purity is assessed via HPLC (UV detection at 254 nm) or GC-MS , while elemental analysis (CHNS) verifies empirical composition . Single-crystal X-ray diffraction is the gold standard for unambiguous conformation determination .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the regioselectivity of electrophilic substitutions in derivatives of this compound?

  • Answer: Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at the pyrazole ring’s electron-rich positions, while non-polar solvents (e.g., toluene) favor substitutions on the 4-methylphenyl group. Elevated temperatures (80–100°C) promote thermodynamically controlled products, as seen in halogenation studies of analogous pyrazolones . Kinetic vs. thermodynamic control can be probed via time-resolved NMR .

Q. What crystallographic techniques resolve conformational ambiguities in substituted derivatives, and how do intermolecular interactions affect packing?

  • Answer: Single-crystal X-ray diffraction reveals bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, intramolecular N–H···O hydrogen bonds stabilize the Z-configuration of exocyclic double bonds in triazole-pyrazole hybrids . Software like SHELXL and Olex2 refines structural parameters, while Hirshfeld surface analysis quantifies interaction contributions .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution or cycloaddition reactions?

  • Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. For cycloadditions, transition-state optimization using M06-2X identifies regioselectivity trends. Solvent effects are incorporated via the PCM model , validated against experimental kinetic data .

Q. How are Mannich reactions optimized to functionalize the amino group while preserving the pyrazol-3-one core?

  • Answer: Mannich reactions require controlled pH (7–8) and formaldehyde equivalents to avoid over-alkylation. Ethanol/water mixtures at 60°C yield stable aminomethyl derivatives, as demonstrated in crown ether-linked pyrazole systems . LC-MS monitors intermediate formation, while column chromatography (silica gel, ethyl acetate/hexane) isolates products .

Methodological Notes

  • Synthetic Optimization: For scaled-up reactions, microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 6 hours under reflux) .
  • Analytical Cross-Validation: Combine X-ray crystallography with solid-state NMR to address dynamic disorder in crystal structures .
  • Database Surveys: The Cambridge Structural Database (CSD) provides precedent data for pyrazol-3-one derivatives, aiding in reaction design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-2-(4-methylphenyl)-2,4-dihydro-3h-pyrazol-3-one
Reactant of Route 2
5-Amino-2-(4-methylphenyl)-2,4-dihydro-3h-pyrazol-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.